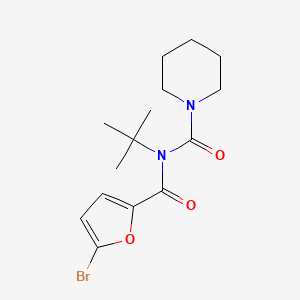

N-(5-bromofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-bromofuran-2-carbonyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-Pip or Boc-piperidine. This compound has unique properties that make it useful in various research applications. In

Aplicaciones Científicas De Investigación

Synthetic Applications and Methodologies

Synthesis of Spiro[indole-3,4′-piperidin]-2-ones : A high-yielding synthetic route involving anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis, starting from piperidine derivatives for the preparation of spiro compounds, was reported by Freund and Mederski (Freund & Mederski, 2000).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The asymmetric syntheses of piperidinedicarboxylic acid derivatives, starting from L-aspartic acid and N-Cbz-beta-alanine, demonstrate the utility of these compounds in stereocontrolled synthesis (Xue et al., 2002).

Palladium-catalyzed Aminocarbonylation : This methodology has been applied to synthesize chiral conduritol-derivative carboxamides, showcasing the versatility of palladium catalysis in forming complex organic structures (Carrilho et al., 2012).

Chemical Transformations and Reactivity

Functionalization via Aminocarbonylation : Demonstrates the utility of aminocarbonylation reactions in the functionalization of heterocycles, providing insights into mechanistic aspects and expanding the toolkit for synthesizing nitrogen-containing compounds (Takács et al., 2012).

Lewis Basic Catalysts for Hydrosilylation : The development of piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines highlights the potential for novel catalytic systems (Wang et al., 2006).

Potential Therapeutic Implications

Antiprotozoal Agents : The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma and Plasmodium, suggest potential applications in treating protozoal infections (Ismail et al., 2004).

Renin Inhibitors : The optimization of piperidine derivatives to improve pharmacokinetic profiles while maintaining renin inhibitory activity illustrates the strategic approach in the development of orally bioavailable renin inhibitors for potential therapeutic use (Tokuhara et al., 2018).

Propiedades

IUPAC Name |

N-(5-bromofuran-2-carbonyl)-N-tert-butylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-15(2,3)18(13(19)11-7-8-12(16)21-11)14(20)17-9-5-4-6-10-17/h7-8H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTLWNZXCTZDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=C(O1)Br)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)

![Methyl 3-({[6-(4-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2751738.png)

![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)

![N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2751744.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)